molecular formula C23H22N4O2 B2534875 N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-72-0

N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2534875
CAS RN: 941963-72-0
M. Wt: 386.455
InChI Key: POVGGGMAYNGMEO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research has explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These studies highlight the impact of hydrogen bonding on self-assembly processes and investigate the antioxidant activity of the ligands and their complexes. Such research indicates the potential of pyrazole-acetamide derivatives in developing coordination chemistry and their role in antioxidant applications (Chkirate et al., 2019).

Chemoselective Acetylation

Another study focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate for the natural synthesis of antimalarial drugs. This work demonstrates the chemical versatility and significance of acetamide derivatives in synthesizing pharmacologically relevant compounds (Magadum & Yadav, 2018).

Synthesis of Novel Derivatives for Biological Applications

Further research has been conducted on synthesizing novel pyrazole and pyrazolone derivatives for various biological applications, including antimicrobial and antifungal activities. These studies shed light on the synthetic routes and biological efficacy of pyrazole-acetamide derivatives, suggesting their utility in developing new therapeutic agents (Saravanan et al., 2010).

Insecticidal Assessment

Additionally, innovative heterocycles incorporating a thiadiazole moiety, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been assessed for insecticidal activity against the cotton leafworm. This research indicates the potential of acetamide derivatives in agricultural applications to control pests (Fadda et al., 2017).

Anti-Inflammatory Activity

Research into the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has also been conducted, showcasing the anti-inflammatory activity of these compounds. Such studies underline the therapeutic potential of pyrazole-acetamide derivatives in treating inflammation (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-3-17-6-4-5-7-19(17)24-22(28)15-26-12-13-27-21(23(26)29)14-20(25-27)18-10-8-16(2)9-11-18/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVGGGMAYNGMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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